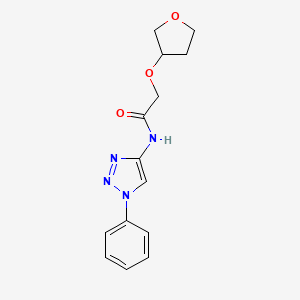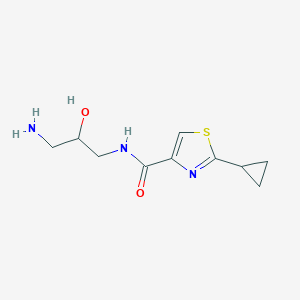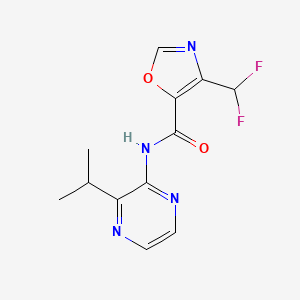![molecular formula C10H21N3O2 B7359896 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic stimulant that was first synthesized in the 1960s. It gained popularity as a recreational drug in the early 2000s and has been associated with numerous cases of overdose and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can lead to addiction, psychosis, and other negative effects on mental and physical health.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been used in a variety of lab experiments due to its potential therapeutic properties. Its ability to bind to dopamine and norepinephrine transporters makes it useful in studying the mechanisms of neurotransmitter reuptake. However, its negative effects on mental and physical health make it a challenging substance to work with and limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. One area of interest is its potential use in the treatment of ADHD and depression. Another area of interest is its antibacterial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to better understand the mechanisms of action and potential negative effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one on mental and physical health.
Méthodes De Synthèse
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and piperidine. The resulting product is then reduced using sodium borohydride to yield 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the dopamine transporter and norepinephrine transporter, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been shown to have antibacterial properties, which may make it useful in the development of new antibiotics.
Propriétés
IUPAC Name |
4-amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-8-3-2-4-13(7-8)10(15)5-9(14)6-11/h8-9,12,14H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDYOZJLJRVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-adamantyl)-2-[(2R)-2-hydroxy-2-phenylethyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B7359819.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![3-(1-methoxycyclopentyl)-5-(1H-pyrazolo[4,3-b]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B7359831.png)
![4-(furan-2-carbonyl)-N'-(2-methoxyethyl)-N-[N'-(2-methoxyethyl)carbamimidoyl]piperazine-1-carboximidamide;hydrobromide](/img/structure/B7359834.png)


![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[3-Amino-1-(isoquinolin-4-ylmethyl)piperidin-3-yl]methanol](/img/structure/B7359914.png)
